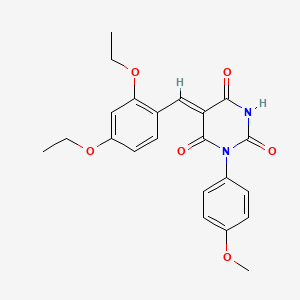![molecular formula C19H25N5O B5985623 (3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5985623.png)
(3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It was first synthesized by Pfizer in the early 2000s and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
(3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol binds selectively to α7 nAChRs, which are widely expressed in the central nervous system. Activation of these receptors leads to the release of various neurotransmitters such as acetylcholine, dopamine, and glutamate, which play important roles in learning, memory, and attention. This compound has been shown to enhance the activity of these receptors, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also enhances neuroprotective mechanisms such as the expression of brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and growth. Additionally, this compound has been shown to improve cognitive function, reduce anxiety, and enhance social behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol is its selectivity for α7 nAChRs, which allows for more targeted therapeutic effects. It also has a good safety profile and has been well-tolerated in preclinical studies. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings. Additionally, more research is needed to fully understand its potential side effects and long-term safety.
Direcciones Futuras
There are several future directions for research on (3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol. One area of focus is its potential therapeutic applications in Alzheimer's disease, where it has shown promise in preclinical studies. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Additionally, more research is needed to fully understand its mechanism of action and potential side effects in humans. Overall, this compound has the potential to be a valuable therapeutic agent for various neurological and psychiatric disorders, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of (3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol involves several steps, starting with the reaction of 3-pyridinemethanol with 2-pyridylpiperazine to form the intermediate compound. This is then treated with the chiral reagent (S)-(-)-4-benzyl-2-oxazolidinone to obtain the desired enantiomer. Further purification and characterization of the compound are carried out using various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
(3S*,4S*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, depression, and anxiety. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotective mechanisms in preclinical studies.
Propiedades
IUPAC Name |
(3S,4S)-1-(pyridin-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c25-18-15-22(13-16-4-3-6-20-12-16)14-17(18)23-8-10-24(11-9-23)19-5-1-2-7-21-19/h1-7,12,17-18,25H,8-11,13-15H2/t17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHPTQQLIOCFHV-ROUUACIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CN(CC2O)CC3=CN=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1[C@H]2CN(C[C@@H]2O)CC3=CN=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{1-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5985543.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5985547.png)
![4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5985555.png)
![N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B5985560.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5985562.png)

![2-[(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol](/img/structure/B5985579.png)


amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5985593.png)
![4-[(4-methyl-1-piperazinyl)carbonyl]-1-propyl-2-pyrrolidinone](/img/structure/B5985596.png)
![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5985597.png)
![N-cyclopropyl-N'-[2-(4-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5985599.png)
![2-[1-cyclohexyl-4-(3,4-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5985607.png)
